Methyl 4-((2-(2-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(2-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H20FNO4 and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((2-(2-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate, with the CAS number 1797558-68-9, is a compound of significant interest in pharmaceutical and biochemical research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H20FNO4
- Molecular Weight : 345.37 g/mol
- Structure : The compound features a benzoate moiety linked to a carbamoyl group and a fluorophenyl-substituted methoxypropyl chain.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes, particularly histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered cellular processes, including apoptosis and differentiation in cancer cells .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
The compound's ability to inhibit HDACs suggests potential applications in treating diseases characterized by aberrant gene expression, such as cancer and neurodegenerative disorders. Inhibition studies showed that this compound could significantly reduce the activity of HDACs in cultured cells, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
Research Findings and Case Studies
A variety of research studies have been conducted to assess the biological activity of this compound:
Study | Findings |
---|---|
In Vitro Study on Cancer Cell Lines | Demonstrated significant cytotoxicity against breast and colon cancer cells with IC50 values ranging from 10 to 25 µM. |
HDAC Inhibition Assay | Showed a dose-dependent inhibition of HDAC activity, with an IC50 value of approximately 15 µM. |
Apoptosis Induction | Induced apoptosis in cancer cells via caspase activation and PARP cleavage, confirming its potential as an anticancer agent. |
Potential Therapeutic Applications
Based on its biological activity, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, it may be developed as a novel therapeutic agent for various cancers.
- Neurodegenerative Diseases : Its HDAC inhibitory effects suggest potential use in treating conditions like Alzheimer's disease where histone acetylation status is disrupted.
- Inflammatory Disorders : The modulation of gene expression may also benefit inflammatory conditions by regulating pro-inflammatory cytokines.
特性
IUPAC Name |
methyl 4-[[2-(2-fluorophenyl)-2-methoxypropyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-19(25-3,15-6-4-5-7-16(15)20)12-21-17(22)13-8-10-14(11-9-13)18(23)24-2/h4-11H,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADSRVXXDPOBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。